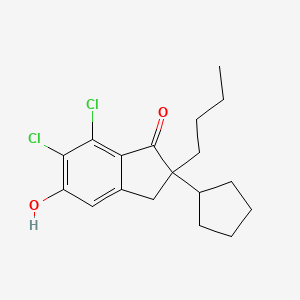
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound known for its role as a potent inhibitor of volume-sensitive anion channels. This compound has garnered significant interest in the fields of pharmacology and biochemistry due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the indanone core through cyclization reactions.
Halogenation: Introduction of chlorine atoms at specific positions on the aromatic ring.
Alkylation: Addition of the butyl and cyclopentyl groups to the indanone core.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Pharmacology: Used as a tool to study the role of volume-sensitive anion channels in various physiological processes.
Biochemistry: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Potential therapeutic applications in conditions related to ion channel dysfunction, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects by selectively blocking volume-sensitive anion channels. This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The molecular targets include various ion channels involved in cellular volume regulation and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid
Uniqueness
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both butyl and cyclopentyl groups. These structural features contribute to its high selectivity and potency as an inhibitor of volume-sensitive anion channels, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H22Cl2O2 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C18H22Cl2O2/c1-2-3-8-18(12-6-4-5-7-12)10-11-9-13(21)15(19)16(20)14(11)17(18)22/h9,12,21H,2-8,10H2,1H3 |
InChI Key |
JIJIPFXKPNEXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


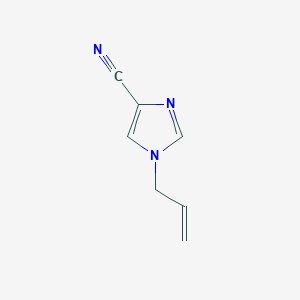
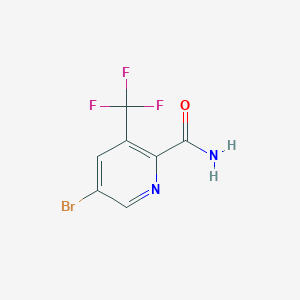
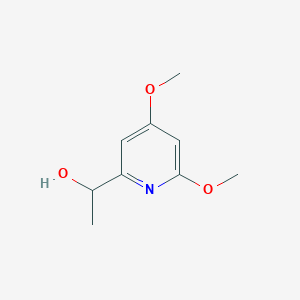
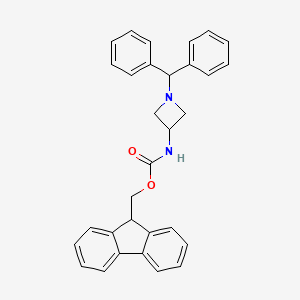
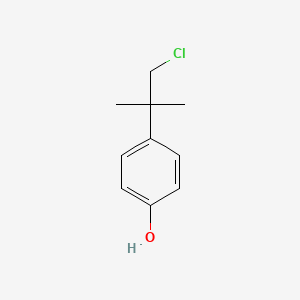
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)

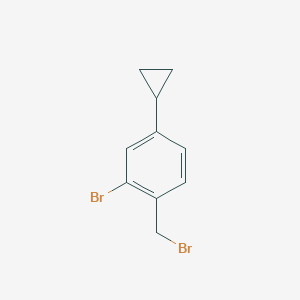
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
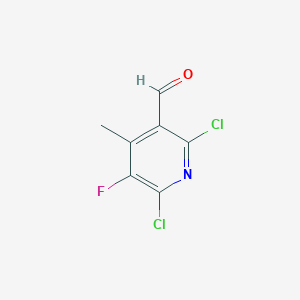
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
